molecular formula C11H22GeO2 B12551734 Ethyl 2-(triethylgermyl)prop-2-enoate CAS No. 144650-44-2

Ethyl 2-(triethylgermyl)prop-2-enoate

Cat. No.: B12551734
CAS No.: 144650-44-2
M. Wt: 258.92 g/mol
InChI Key: WRMXFHMXBYPVHD-UHFFFAOYSA-N
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Description

Ethyl 2-(triethylgermyl)prop-2-enoate: is an organogermanium compound that features a germanium atom bonded to an ethyl group and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(triethylgermyl)prop-2-enoate typically involves the reaction of triethylgermanium chloride with ethyl prop-2-enoate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C2H5GeCl3+C2H5O2CCH=CH2C2H5Ge(C2H5)3O2CCH=CH2+NaCl\text{C}_2\text{H}_5\text{GeCl}_3 + \text{C}_2\text{H}_5\text{O}_2\text{CCH}=\text{CH}_2 \rightarrow \text{C}_2\text{H}_5\text{Ge}(\text{C}_2\text{H}_5)_3\text{O}_2\text{CCH}=\text{CH}_2 + \text{NaCl} C2​H5​GeCl3​+C2​H5​O2​CCH=CH2​→C2​H5​Ge(C2​H5​)3​O2​CCH=CH2​+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(triethylgermyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The germanium atom can participate in substitution reactions, where the ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

    Oxidation: Germanium dioxide and ethyl prop-2-enoate derivatives.

    Reduction: Ethyl 2-(triethylgermyl)prop-2-enol and related alcohols.

    Substitution: Various substituted germanium compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Ethyl 2-(triethylgermyl)prop-2-enoate is used as a precursor in the synthesis of organogermanium compounds, which are valuable in the development of new materials and catalysts.

Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential applications in medicine, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active derivatives.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism of action of Ethyl 2-(triethylgermyl)prop-2-enoate involves its interaction with molecular targets through its germanium center. The germanium atom can form stable bonds with various ligands, facilitating the formation of complex structures. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.

Comparison with Similar Compounds

    Ethyl prop-2-enoate: Lacks the germanium atom, resulting in different chemical properties and reactivity.

    Triethylgermanium chloride: Contains germanium but lacks the ester functionality, leading to different applications and reactivity.

Uniqueness: Ethyl 2-(triethylgermyl)prop-2-enoate is unique due to the presence of both the germanium atom and the ester group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the formation of complex structures not achievable with simpler compounds.

Properties

CAS No.

144650-44-2

Molecular Formula

C11H22GeO2

Molecular Weight

258.92 g/mol

IUPAC Name

ethyl 2-triethylgermylprop-2-enoate

InChI

InChI=1S/C11H22GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h5-9H2,1-4H3

InChI Key

WRMXFHMXBYPVHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)[Ge](CC)(CC)CC

Origin of Product

United States

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